

# Comparative Analysis of ATP-Competitive Polo-like Kinase 1 (Plk1) Inhibitors

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## Compound of Interest

Compound Name: *Plk1-IN-7*  
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A Guide for Researchers, Scientists, and Drug Development Professionals

Polo-like kinase 1 (Plk1) is a critical regulator of cell cycle progression, playing pivotal roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has established Plk1 as a promising therapeutic target in oncology. A significant focus of drug development has been on ATP-competitive inhibitors that target the kinase domain of Plk1. This guide provides a comparative analysis of several key ATP-competitive Plk1 inhibitors, including BI 2536, Volasertib (BI 6727), GSK461364, Onvansertib (NMS-P937), and Plk1 Inhibitor III, with Rigosertib included as a non-ATP-competitive inhibitor for a broader perspective.

## Performance and Efficacy: A Quantitative Comparison

The following tables summarize the biochemical potency, kinase selectivity, and anti-proliferative activity of various Plk1 inhibitors based on available experimental data.

Table 1: Biochemical Potency and Kinase Selectivity of Plk1 Inhibitors

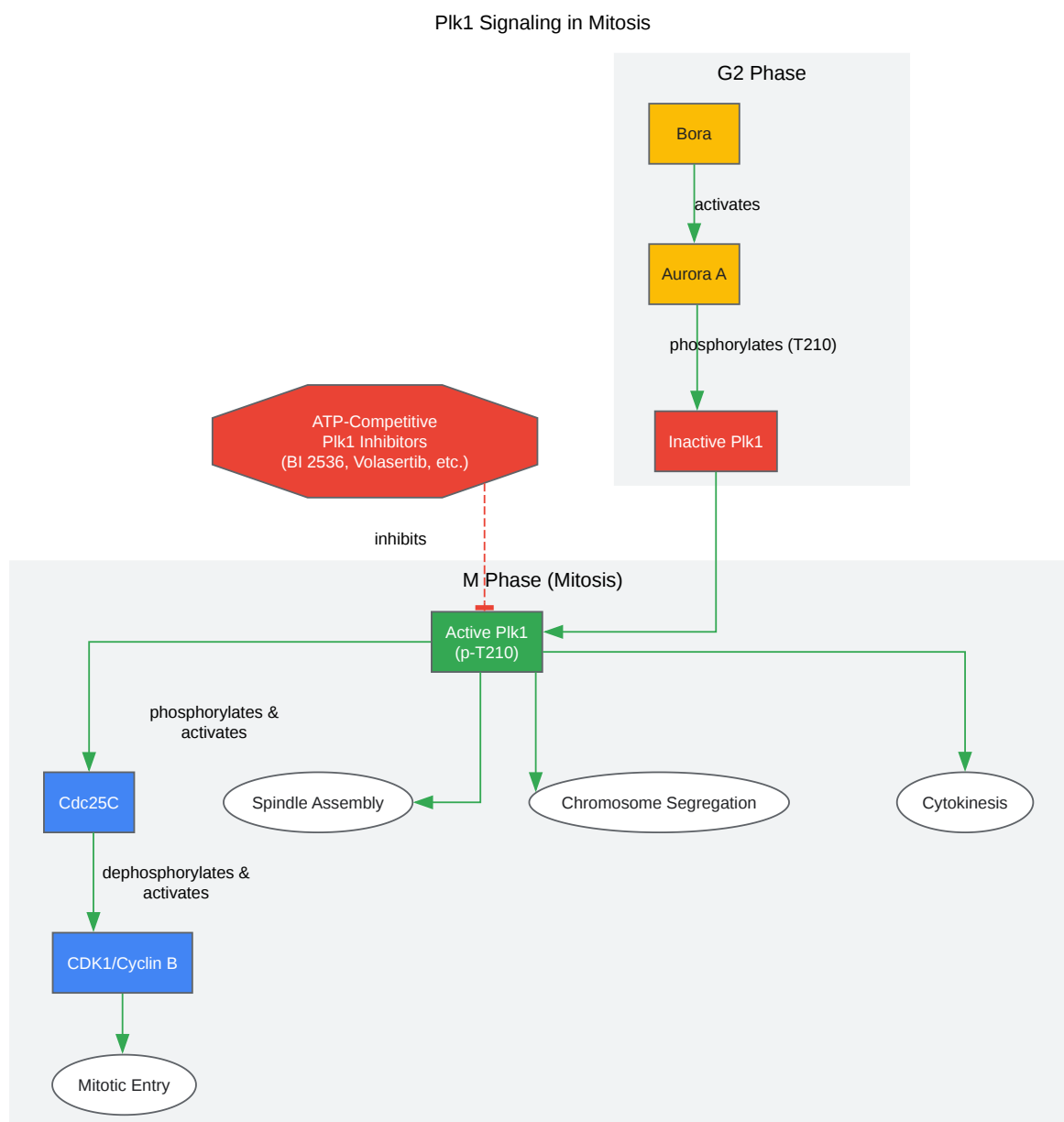
Inhibitor	Type	Plk1 IC50/Ki	Plk2 IC50	Plk3 IC50	Other Notable Kinase Targets (IC50/Ki)
BI 2536	ATP-Competitive	0.83 nM (IC50)[1][2]	-	-	BRD4 (25 nM IC50)[1]
Volasertib (BI 6727)	ATP-Competitive	0.87 nM (IC50)[3]	5 nM[3]	56 nM[3]	-
GSK461364	ATP-Competitive	2.2 nM (Ki)[4]	>1000-fold selective vs Plk1[4]	>1000-fold selective vs Plk1[4]	>100-fold selective vs a panel of other kinases[4]
Onvansertib (NMS-P937)	ATP-Competitive	2 nM (IC50)	48% inhibition at 10 µM	40% inhibition at 10 µM	FLT3 (510 nM), MELK (744 nM), CK2 (826 nM)
Plk1 Inhibitor III	ATP-Competitive	4.8 nM (Ki)	3.8 nM (Ki)	8.0 nM (Ki)	Plk4 (163 nM Ki)
Rigosertib (ON 01910.Na)	Non-ATP-Competitive	9 nM (IC50)	18-260 nM	No activity	PI3K, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 (18-260 nM)

Table 2: Anti-proliferative Activity of Plk1 Inhibitors in Cancer Cell Lines

Inhibitor	Cell Line(s)	GI50/IC50	Notes
BI 2536	Panel of 32 human cancer cell lines	2-25 nM (EC50)[2]	Induces mitotic arrest and apoptosis.[5]
Volasertib (BI 6727)	HCT116 (colorectal), NCI-H460 (lung), BRO (melanoma), GRANTA (hematologic)	11-23 nM (EC50)	Induces mitotic arrest and apoptosis.
GSK461364	Most cell lines tested	<100 nM (GI50)[4]	Causes G2/M arrest. [6]
Onvansertib (NMS-P937)	60 of 137 cell lines	<100 nM (IC50)	Effective in acute myeloid leukemia (AML) cells (IC50 of 36 nM).[6]
Plk1 Inhibitor III	Panel of 11 tumor cell lines	≤0.7 μM (IC50)	Preferentially inhibits tumor cells over normal fibroblasts.
Rigosertib (ON 01910.Na)	94 different tumor cell lines	50-250 nM (IC50)	Induces G2/M arrest and apoptosis.

## Signaling Pathways and Experimental Workflows

The primary mechanism of action for ATP-competitive Plk1 inhibitors is the disruption of the mitotic process. Plk1 is a master regulator of mitosis, and its inhibition leads to cell cycle arrest at the G2/M phase and ultimately apoptosis in cancer cells.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)